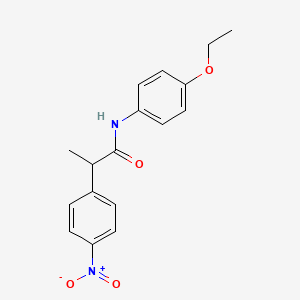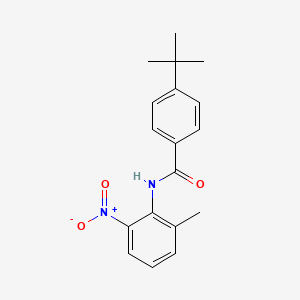![molecular formula C18H28N2O5 B4076042 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076042.png)
1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a phenoxyethyl group, further modified with a methyl and propan-2-yl group. The presence of oxalic acid as a counterion adds to its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine typically involves a multi-step process:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperazine Substitution: The phenoxyethyl intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the oxalate salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenolic oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The phenoxyethyl group may facilitate binding to receptors or enzymes, while the piperazine ring can modulate the compound’s overall activity. The oxalic acid component may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-[2-(3-Methylphenoxy)ethyl]piperazine: Lacks the propan-2-yl group, resulting in different chemical properties.
1-[2-(3-Isopropylphenoxy)ethyl]piperazine: Similar structure but with variations in the alkyl substituents.
1-[2-(3-Methyl-5-ethylphenoxy)ethyl]piperazine: Contains an ethyl group instead of propan-2-yl, affecting its reactivity and applications.
Uniqueness: 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both methyl and propan-2-yl groups enhances its versatility in various applications.
Propriétés
IUPAC Name |
1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)19-9-8-18-6-4-17-5-7-18;3-1(4)2(5)6/h10-13,17H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJYTEZVMGSXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCNCC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4075977.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)
![3-[(4-chlorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4075990.png)

![2-[[2-(4-cyclopentylpiperazin-1-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)
![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)

![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one](/img/structure/B4076056.png)
